4-(2-methylphenoxy)thieno[2,3-d]pyrimidine
Description
The exact mass of the compound 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine is 242.05138412 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(2-methylphenoxy)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-2-3-5-11(9)16-12-10-6-7-17-13(10)15-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLVTZTKIDMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is critical for the growth and survival of cancer cells.
Mode of Action
4-(2-methylphenoxy)thieno[2,3-d]pyrimidine interacts with VEGFR-2, inhibiting its activity. This inhibition prevents the VEGFR-2 mediated signaling pathways, thereby inhibiting angiogenesis and the growth of cancer cells.
Biochemical Analysis
Biochemical Properties
4-(2-methylphenoxy)thieno[2,3-d]pyrimidine has been designed as a potential inhibitor of PDE4. It interacts with enzymes such as PDE4B and PDE4D, showing promising inhibitory properties. The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function.
Cellular Effects
The effects of 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine on cells are largely dependent on its interactions with various biomolecules. For instance, its inhibitory effect on PDE4B and PDE4D can influence cell signaling pathways, gene expression, and cellular metabolism. It has also been reported to exhibit anticancer effects through the inhibition of various enzymes and pathways.
Molecular Mechanism
At the molecular level, 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active site of PDE4B and PDE4D, inhibiting their function and subsequently influencing cellular processes.
Temporal Effects in Laboratory Settings
Based on its structural stability and the nature of its interactions with enzymes, it is likely that its effects on cellular function are sustained over time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
